4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile
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Overview
Description
4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile typically involves the reaction of cyanoacetamides with hydrazonoyl chlorides in the presence of a base such as sodium ethoxide in ethanol. The reaction proceeds through the formation of an intermediate aminopyrazole, which is then treated with sodium nitrite in acetic acid to yield the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium ethoxide (NaOEt) in ethanol are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as biologically active molecules with applications in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and conductivity
Mechanism of Action
The mechanism of action of 4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring structure and has similar chemical properties.
3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: Another oxadiazole derivative with comparable reactivity and applications.
Uniqueness
4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]methyl-(3-ethylphenyl)cyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c1-2-14-4-3-5-17(10-14)24(13-21)12-18-22-23-19(25-18)16-8-6-15(11-20)7-9-16/h3-10H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLPINAYGMJQLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC2=NN=C(O2)C3=CC=C(C=C3)C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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